Cue-lure (Standard)

Description

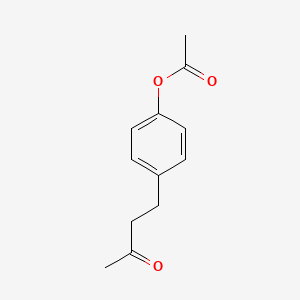

Structure

3D Structure

Properties

IUPAC Name |

[4-(3-oxobutyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(13)3-4-11-5-7-12(8-6-11)15-10(2)14/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMIKWXDGXDJQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2035481 | |

| Record name | 4-[4-(Acetyloxy)phenyl]-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid, sweet raspberry fruity odour | |

| Record name | 4-(p-Acetoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/603/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

123.00 to 124.00 °C. @ 0.20 mm Hg | |

| Record name | Cuelure | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in fat, miscible (in ethanol) | |

| Record name | 4-(p-Acetoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/603/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.096-1.100 | |

| Record name | 4-(p-Acetoxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/603/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3572-06-3, 26952-37-4 | |

| Record name | 4-(p-Acetoxyphenyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(p-Acetoxyphenyl)-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-(3-Oxobutyl)phenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cue-lure | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-[4-(acetyloxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-[4-(Acetyloxy)phenyl]-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-oxobutyl)phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-(3-oxobutyl)phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-(ACETYLOXY)PHENYL)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/040RZ09S0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cuelure | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033594 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Cue-lure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Cue-lure, a parapheromone extensively used in the management of various fruit fly species. This document includes detailed information on its chemical identity, physicochemical characteristics, synthesis, analytical methods, and its role in integrated pest management strategies.

Chemical Identity and Physicochemical Properties

Cue-lure, chemically known as 4-(4-acetoxyphenyl)-2-butanone, is a synthetic attractant for male fruit flies, particularly of the Bactrocera and Zeugodacus genera.[1] Its chemical structure is closely related to raspberry ketone, a natural compound found in raspberries and other fruits.[2]

Table 1: Chemical and Physical Properties of Cue-lure

| Property | Value | Reference(s) |

| Chemical Name | 4-(4-acetoxyphenyl)-2-butanone | [3] |

| Synonyms | Cue-lure, Q-Lure, Pherocon QFF, 4-(p-hydroxyphenyl)-2-butanone acetate (B1210297) | [3] |

| CAS Number | 3572-06-3 | [3] |

| Molecular Formula | C₁₂H₁₄O₃ | [3] |

| Molecular Weight | 206.24 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Sweet, fruity, raspberry-like | [3] |

| Boiling Point | 123-124 °C at 0.2 mmHg | [3] |

| Density | 1.099 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.509 | [3] |

| Solubility | Soluble in alcohol, hydrocarbons, and ether. Insoluble in water. | [3] |

| Flash Point | 113 °C (closed cup) | [4] |

Synthesis of Cue-lure

The industrial synthesis of Cue-lure is typically a two-step process. First, its precursor, raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), is synthesized, which is then acetylated to yield Cue-lure.

Experimental Protocol: Synthesis of Raspberry Ketone

One common method for synthesizing raspberry ketone is through the Claisen-Schmidt condensation of 4-hydroxybenzaldehyde (B117250) with acetone (B3395972), followed by catalytic hydrogenation.[2]

Materials:

-

4-hydroxybenzaldehyde

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Claisen-Schmidt Condensation:

-

In a reaction flask, dissolve 4-hydroxybenzaldehyde in a mixture of acetone and water.

-

Slowly add an aqueous solution of sodium hydroxide to the mixture while stirring at room temperature.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with dilute hydrochloric acid to precipitate the product, 4-(4-hydroxyphenyl)-3-buten-2-one.

-

Filter the precipitate, wash with water, and dry.

-

-

Catalytic Hydrogenation:

-

Dissolve the dried 4-(4-hydroxyphenyl)-3-buten-2-one in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C.

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain crude raspberry ketone.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) or by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

-

The final product, 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), is a white crystalline solid.

-

Experimental Protocol: Acetylation of Raspberry Ketone to Cue-lure

Materials:

-

Raspberry ketone (4-(4-hydroxyphenyl)butan-2-one)

-

Acetic anhydride (B1165640)

-

Pyridine or a catalytic amount of sulfuric acid

-

Dichloromethane (B109758) (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acetylation Reaction:

-

Dissolve raspberry ketone in dichloromethane in a reaction flask.

-

Add acetic anhydride and a catalytic amount of pyridine.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

-

Work-up:

-

Once the reaction is complete, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain crude Cue-lure.

-

-

Purification:

-

The crude Cue-lure can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[3]

-

Analytical Methods

The purity and concentration of Cue-lure can be determined using various analytical techniques, with gas chromatography being the most common.

Experimental Protocol: Quantitative Analysis by Gas Chromatography (GC-FID)

This protocol is based on a method for the quantitation of commercial sex pheromones.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column: HP-5 (30 m × 0.25 mm × 0.25 µm) or equivalent.

GC Conditions:

-

Injector Temperature: 225 °C

-

Detector Temperature: 275 °C

-

Carrier Gas: Nitrogen

-

Oven Temperature Program: 120 °C (hold for 1 min), then ramp at 15 °C/min to 220 °C (hold for 6 min).

Sample Preparation:

-

Accurately weigh a sample of the Cue-lure formulation.

-

Dissolve the sample in a known volume of a suitable solvent mixture (e.g., 1:1 n-hexane and acetone).

-

Vortex or sonicate to ensure complete dissolution.

-

If necessary, filter the solution before injection.

Calibration:

-

Prepare a series of standard solutions of high-purity Cue-lure in the same solvent at known concentrations.

-

Inject the standard solutions into the GC to generate a calibration curve by plotting peak area against concentration.

Analysis:

-

Inject the prepared sample solution into the GC.

-

Identify the Cue-lure peak based on its retention time, confirmed by running a standard.

-

Quantify the amount of Cue-lure in the sample by comparing its peak area to the calibration curve.

Mechanism of Action and Use in Pest Management

Cue-lure is a parapheromone that mimics natural kairomones, attracting male fruit flies.[5] The flies are not only attracted to the scent but also feed on the lure.[5] The ingested Cue-lure is then metabolized by the male flies and can enhance their mating success.[5]

Olfactory Pathway and Behavioral Response

The attraction of male fruit flies to Cue-lure involves a series of steps from the detection of the odorant to a behavioral response.

Caption: Olfactory pathway of a male fruit fly in response to Cue-lure.

Integrated Pest Management (IPM) Workflow

Cue-lure is a critical component of Integrated Pest Management (IPM) programs for fruit flies. It is primarily used in two strategies: monitoring and male annihilation technique (MAT).

Caption: Workflow for using Cue-lure in an IPM program.

Experimental Protocol: Preparation of Cue-lure Baited Traps

This protocol describes the preparation of a lure for use in fruit fly traps for monitoring or mass trapping.

Materials:

-

Cue-lure

-

Ethyl alcohol

-

An approved insecticide (e.g., Malathion)

-

Plywood blocks or cotton wicks

-

A glass container

-

Personal Protective Equipment (gloves, mask)

Procedure:

-

Prepare the Lure Solution: In a glass container, mix ethyl alcohol, Cue-lure, and the insecticide in a specific ratio. A commonly used ratio is 6:4:2 (ethyl alcohol:Cue-lure:insecticide).[5]

-

Soak the Absorbent Material: Add plywood blocks or cotton wicks to the lure solution.

-

Incubate: Allow the absorbent material to soak for 24-48 hours to ensure full saturation.[5]

-

Trap Assembly: Place the soaked lure inside a suitable fruit fly trap (e.g., a modified plastic bottle or a commercial trap).

-

Deployment: Hang the traps in the field, typically 1-2 meters above the ground, before the crop begins to flower.[5]

-

Maintenance: Replace the lures every 30-40 days, and inspect the traps regularly to monitor the fruit fly population.[5]

Caution: Always wear appropriate personal protective equipment when handling insecticides.

References

- 1. 4-(p-Acetoxyphenyl)-2-butanone [webbook.nist.gov]

- 2. Raspberry ketone - Wikipedia [en.wikipedia.org]

- 3. 4-(4-Acetoxyphenyl)-2-butanone | 3572-06-3 [chemicalbook.com]

- 4. 4-(4-Acetoxyphenyl)-2-butanone, ≥96% 3572-06-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. shokubai.org [shokubai.org]

Decoding the Allure: A Technical Guide to the Mechanism of Action of Cue-lure in Tephphritid Fruit Flies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cue-lure, a synthetic parapheromone, is a potent attractant for male fruit flies of the Tephritidae family, particularly within the Bactrocera and Zeugodacus genera. Its efficacy in pest management programs is well-established, yet a comprehensive understanding of its mechanism of action at the molecular, physiological, and behavioral levels is crucial for the development of more targeted and effective control strategies. This guide synthesizes current research to provide an in-depth examination of how Cue-lure exerts its powerful influence on these economically significant pests. We will explore the initial detection by specialized olfactory sensory neurons, the subsequent signal transduction cascade, and the ultimate behavioral responses elicited in male fruit flies. Detailed experimental protocols and quantitative data from key studies are presented to provide a robust resource for the scientific community.

Introduction: The Potent Attraction of Cue-lure

Cue-lure [4-(p-acetoxyphenyl)-2-butanone] is a synthetic chemical that mimics naturally occurring plant compounds.[1][2] It is a highly effective male attractant for numerous Tephritid fruit fly species, including the melon fly (Zeugodacus cucurbitae) and the Queensland fruit fly (Bactrocera tryoni).[3][4] The strong attraction of male flies to Cue-lure forms the basis of the "male annihilation technique" (MAT), a cornerstone of many integrated pest management (IPM) programs for these destructive agricultural pests.[4] In this strategy, Cue-lure is combined with an insecticide in traps to attract and kill male flies, thereby reducing the mating success within the population.[2][5]

While the practical application of Cue-lure is widespread, the intricate biological mechanisms underpinning its attractiveness are a subject of ongoing research. Male fruit flies are not only attracted to Cue-lure but also avidly feed on it.[1] It is hypothesized that males sequester components of the lure to synthesize their own sex pheromones, thereby increasing their mating success.[1][6] This guide will delve into the sensory perception and processing of the Cue-lure signal, from the initial molecular interactions at the periphery to the resulting complex behaviors.

Molecular Mechanism of Cue-lure Perception

The perception of Cue-lure begins in the olfactory system of the fruit fly, primarily located on the antennae and maxillary palps. These appendages are adorned with specialized sensory hairs called sensilla, which house olfactory sensory neurons (OSNs).[7][8]

Odorant Reception and Signal Transduction

The current understanding of insect olfaction suggests a multi-step process for the detection of volatile compounds like Cue-lure:

-

Entry into the Sensillum: Volatile Cue-lure molecules enter the sensilla through tiny pores on their surface.[8]

-

Transport across the Sensillar Lymph: Once inside, the hydrophobic Cue-lure molecules are thought to be bound and transported by Odorant-Binding Proteins (OBPs) through the aqueous sensillar lymph to the dendritic membranes of the OSNs.

-

Interaction with Olfactory Receptors: At the OSN dendrite, Cue-lure interacts with specific Olfactory Receptors (ORs). In insects, ORs are ligand-gated ion channels that form a complex with a highly conserved co-receptor, Orco.[8] The binding of Cue-lure to a specific OR is believed to induce a conformational change in the OR-Orco complex, leading to the opening of the ion channel.

-

Generation of a Receptor Potential: The influx of ions through the opened channel depolarizes the OSN membrane, generating a receptor potential. If this potential reaches the neuron's threshold, it triggers a series of action potentials.

-

Signal Transmission to the Brain: These action potentials propagate along the axon of the OSN to the antennal lobe, the primary olfactory center in the insect brain, for further processing.

Physiological Responses to Cue-lure

The interaction of Cue-lure with the olfactory system of Tephritid fruit flies elicits measurable physiological responses, which can be quantified using electrophysiological techniques such as Electroantennography (EAG) and Single-Sensillum Recording (SSR).

Electroantennography (EAG)

EAG measures the summed electrical potential from the entire antenna in response to an odorant stimulus.[9][10] It provides a general assessment of the antenna's sensitivity to a particular compound. Studies have shown that the antennae of both male and female Bactrocera tryoni exhibit significant EAG responses to Cue-lure.[11] Similarly, various species, including Bactrocera dorsalis, have demonstrated dose-dependent EAG responses to different volatile compounds, indicating the utility of this technique in screening for attractive substances.[12][13]

Single-Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual olfactory sensory neurons housed within a single sensillum.[14] This method provides detailed information about the specificity and sensitivity of individual neurons to different odorants.[8][14] While specific SSR data for Cue-lure responding neurons in many Tephritid species is still an active area of research, this technique is crucial for identifying the specific olfactory receptors and neurons responsible for Cue-lure detection.

Electropalpography (EPG)

Recent evidence suggests that the maxillary palps also play a significant role in Cue-lure detection.[11] Electropalpography, a technique analogous to EAG for the maxillary palps, has demonstrated that these organs also generate strong electrical responses to Cue-lure in B. tryoni.[11]

Quantitative Electrophysiological Data

The following table summarizes representative electrophysiological data from studies on Tephritid fruit flies' responses to Cue-lure and other relevant compounds.

| Species | Olfactory Organ | Compound | Response (mV ± SEM) | Reference |

| Bactrocera tryoni (Male) | Antenna | Cue-lure | -0.42 ± 0.07 | [11] |

| Bactrocera tryoni (Female) | Antenna | Cue-lure | -0.44 ± 0.06 | [11] |

| Bactrocera tryoni (Male) | Maxillary Palp | Cue-lure | -0.21 ± 0.04 | [11] |

| Bactrocera tryoni (Female) | Maxillary Palp | Cue-lure | -0.19 ± 0.04 | [11] |

Note: The negative values represent the direction of the voltage deflection in the recordings.

Behavioral Responses to Cue-lure

The physiological detection of Cue-lure ultimately triggers a cascade of behavioral responses in male Tephritid fruit flies. These behaviors are complex and can be influenced by factors such as the fly's age, mating status, and the time of day.[1]

The primary behavioral response is a strong upwind flight towards the source of the Cue-lure, a classic example of positive chemotaxis. Upon reaching the source, males exhibit feeding behavior, ingesting the lure.[1] This feeding is thought to be crucial for the subsequent synthesis of male sex pheromones, which enhances their attractiveness to females and increases their mating success.[1][6] Exposure to Cue-lure has also been shown to increase the short-term mating performance of male melon flies, characterized by vigorous wing-fanning activity.[5]

Quantitative Behavioral Data

Behavioral responses are often quantified in laboratory and field settings using various assays. The following table presents data from studies investigating the attractiveness of Cue-lure to different Tephritid species.

| Species | Lure | Mean Flies Trapped / Trap / Week | Reference |

| Zeugodacus cucurbitae | 25% Cue-lure | Significantly highest catch | [5] |

| Bactrocera zonata | 10CL:90ME | High attraction | [15] |

| Bactrocera dorsalis | 40CL:60ME | High attraction | [15] |

| Zeugodacus cucurbitae | 10CL:90ME | High attraction | [15] |

Note: CL = Cue-lure, ME = Methyl Eugenol. The ratios represent mixtures of the two lures.

Experimental Protocols

Reproducible and rigorous experimental methodologies are fundamental to advancing our understanding of Cue-lure's mechanism of action. Below are detailed protocols for key experiments cited in this guide.

Electroantennography (EAG) Protocol

This protocol is a generalized procedure for conducting EAG recordings.[9][10][16]

-

Insect Preparation:

-

Anesthetize an adult fruit fly by chilling it on ice.

-

Carefully excise one antenna at the base using fine forceps.

-

Mount the excised antenna onto an electrode holder using conductive gel, ensuring good electrical contact at both the base and the tip of the antenna. Alternatively, for intact preparations, immobilize the fly and insert a reference electrode into the head or an eye, and a recording electrode over the tip of the antenna.[9]

-

-

Odorant Delivery:

-

Prepare serial dilutions of Cue-lure in a suitable solvent (e.g., paraffin (B1166041) oil or hexane).[16]

-

Apply a known volume of the Cue-lure solution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Deliver a continuous stream of purified, humidified air over the antennal preparation.

-

Inject a puff of air from the odorant-containing pipette into the continuous airstream to deliver the stimulus to the antenna.

-

-

Data Recording and Analysis:

-

Use a high-impedance amplifier to record the voltage difference between the two ends of the antenna.

-

The amplified signal is digitized and recorded using appropriate software.

-

The EAG response is measured as the peak amplitude of the negative voltage deflection from the baseline.

-

Normalize responses by subtracting the response to a solvent control.

-

Single-Sensillum Recording (SSR) Protocol

This protocol provides a general outline for performing SSR.[8][14]

-

Insect Preparation:

-

Recording Electrode Placement:

-

Under high magnification, carefully advance a sharpened recording electrode (tungsten or glass) towards a specific sensillum on the antenna.

-

Gently insert the tip of the recording electrode through the cuticle at the base of the sensillum to make contact with the sensillar lymph.[17] Successful insertion is often indicated by an increase in baseline electrical noise.[14]

-

-

Odorant Delivery and Recording:

-

Data Analysis:

-

Quantify the neuronal response by counting the number of spikes in a defined time window after stimulus presentation and subtracting the spontaneous firing rate.

-

Behavioral Assay (Y-tube Olfactometer) Protocol

This protocol describes a common laboratory-based behavioral assay.[18]

-

Apparatus:

-

Use a glass Y-tube olfactometer.

-

Connect the two arms of the Y-tube to separate air sources that are filtered and humidified.

-

-

Procedure:

-

Introduce the odorant source (e.g., filter paper with Cue-lure) into the airstream of one arm (the "treatment arm").

-

Introduce a control (e.g., filter paper with solvent only) into the airstream of the other arm (the "control arm").

-

Release a single fruit fly at the base of the Y-tube.

-

Observe the fly's choice and record which arm it enters and how much time it spends in each arm.

-

-

Data Analysis:

-

Calculate an attraction index based on the number of flies choosing the treatment arm versus the control arm.

-

Use appropriate statistical tests (e.g., Chi-squared test) to determine if the observed preference is statistically significant.[18]

-

Conclusion and Future Directions

Cue-lure's mechanism of action in Tephritid fruit flies is a multi-faceted process involving sophisticated molecular, physiological, and behavioral components. The initial detection by specific olfactory receptors on the antennae and maxillary palps triggers a neural cascade that results in a powerful and robust attractive behavior in male flies. While significant progress has been made in elucidating this pathway, several areas warrant further investigation.

The precise identification and characterization of the specific olfactory receptors that bind Cue-lure in different Tephritid species is a critical next step. The use of techniques like SSR coupled with molecular methods will be instrumental in this endeavor. Furthermore, a deeper understanding of the downstream neural circuits in the brain that process the Cue-lure signal and translate it into specific motor outputs for attraction and feeding behaviors is needed. Finally, investigating how the physiological state of the fly, such as age and mating status, modulates the perception and response to Cue-lure will provide a more complete picture of this fascinating chemosensory system. Continued research in these areas will not only enhance our fundamental knowledge of insect olfaction but also pave the way for the development of novel and more selective pest management tools.

References

- 1. The Effect of Cuelure on Attracting and Feeding Behavior in Zeugodacus tau (Walker) (Diptera: Tephritidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indianentomologist.org [indianentomologist.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Efficacy of lure mixtures in baited traps to attract different fruit fly species in guava and vegetable fields [frontiersin.org]

- 5. jeb.co.in [jeb.co.in]

- 6. researchgate.net [researchgate.net]

- 7. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electroantennography - Wikipedia [en.wikipedia.org]

- 10. ockenfels-syntech.com [ockenfels-syntech.com]

- 11. Frontiers | Behavioral and Physiological Evidence for Palp Detection of the Male-Specific Attractant Cuelure in the Queensland Fruit Fly (Bactrocera tryoni) [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. thephilippineentomologist.org [thephilippineentomologist.org]

- 14. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 16. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 17. Single Sensillum Recordings for Locust Palp Sensilla Basiconica [jove.com]

- 18. Detection of Volatile Constituents from Food Lures by Tephritid Fruit Flies - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Lure: A Technical History of Cue-lure as a Potent Insect Attractant

A Whitepaper on the Discovery and Scientific Validation of a Cornerstone in Insect Pest Management

Abstract

Cue-lure, chemically known as 4-(p-acetoxyphenyl)-2-butanone, stands as a landmark discovery in the field of chemical ecology and integrated pest management (IPM). Its identification as a powerful male attractant for the melon fly, Bactrocera cucurbitae, and other related fruit fly species, was a pivotal moment that provided a much-needed tool for monitoring and controlling these devastating agricultural pests. This technical guide delves into the history of Cue-lure's discovery, detailing the scientific progression from precursor research to its synthesis and subsequent validation through rigorous laboratory and field experimentation. It provides an in-depth look at the experimental protocols that were foundational to its adoption and summarizes the quantitative data that established its efficacy. This document is intended for researchers, scientists, and professionals in drug development and pest management, offering a comprehensive overview of the scientific journey of this critical semiochemical.

Historical Context: The Precedent of Methyl Eugenol (B1671780)

The path to Cue-lure's discovery was paved by earlier successes in insect attractants, most notably methyl eugenol. In the late 1940s, researchers discovered that methyl eugenol was a remarkably potent attractant for the male oriental fruit fly, Bactrocera dorsalis. This finding was a significant breakthrough, demonstrating that specific chemical compounds could be used to lure and trap pest insects over large areas. This success spurred a systematic search for chemical analogs, driven by the hypothesis that related chemical structures might elicit similar powerful attractions in other economically important fruit fly species for which no effective lures were known.

The Discovery of Cue-lure

In the mid-20th century, a dedicated research effort was underway at the United States Department of Agriculture (USDA) to find new synthetic lures for destructive insect pests. A key figure in this endeavor was chemist Dr. Morton Beroza. Through a process of synthesizing and screening numerous chemical compounds, Beroza and his colleagues identified a particularly promising candidate: 4-(p-acetoxyphenyl)-2-butanone.

In a seminal 1960 publication, Beroza and his team reported that this compound was a highly effective attractant for the male melon fly, Bactrocera cucurbitae.[1] This was a critical development, as the melon fly was a major pest of cucurbit crops, and no potent male attractant had been previously identified. The newly discovered lure was given the name "Cue-lure," a portmanteau of "cucurbitae lure," reflecting its targeted efficacy.

Key Experimental Protocols and Validation

The validation of Cue-lure's attractant properties involved a multi-stage process of laboratory bioassays and extensive field trials. These experiments were crucial in quantifying its effectiveness and determining its practical application in pest management strategies.

Laboratory Bioassays: The Y-Tube Olfactometer

The initial screening of candidate compounds like Cue-lure would have relied on laboratory-based behavioral assays to demonstrate attraction under controlled conditions. The Y-tube olfactometer is a standard apparatus for such experiments.

Experimental Protocol: Y-Tube Olfactometer Assay

-

Apparatus Setup: A glass Y-shaped tube is used. A stream of purified, humidified air is passed through each of the two arms of the 'Y'. The airflow is precisely regulated to be equal in both arms. The olfactometer is typically housed in a controlled environment with uniform lighting and temperature to avoid visual biases.

-

Stimulus Application: A filter paper treated with a specific concentration of Cue-lure dissolved in a solvent (e.g., hexane) is placed in one arm (the "treatment arm"). A control filter paper treated only with the solvent is placed in the other arm.

-

Insect Introduction: A single, sexually mature male melon fly is introduced at the base of the 'Y' tube. The fly is allowed a set period of time (e.g., 5-10 minutes) to acclimate and make a choice.

-

Data Collection: A choice is recorded when the fly moves a predetermined distance into one of the arms and remains there for a specified duration. The number of flies choosing the treatment arm versus the control arm is recorded over a series of replicates.

-

Experimental Controls: To prevent positional bias, the olfactometer is rotated 180 degrees after a set number of trials. The glass tube is also thoroughly cleaned with solvent and baked between trials to remove any residual chemical cues.

-

Statistical Analysis: The data are analyzed using a statistical test, such as a chi-square test, to determine if the number of flies choosing the Cue-lure-treated arm is significantly greater than those choosing the control arm.

Field Trials: Trap-Based Efficacy Studies

Following successful laboratory validation, field trials are essential to evaluate the performance of a lure under real-world conditions. The Steiner and Jackson traps are two commonly used designs for this purpose.

Experimental Protocol: Field Trapping with Steiner or Jackson Traps

-

Trap Preparation:

-

Lure Dispenser: A cotton wick or a wooden block is impregnated with a standard amount of Cue-lure. To kill the attracted flies, an insecticide (e.g., malathion (B1675926) or naled) is often mixed with the lure or a separate insecticidal strip is placed inside the trap.[2]

-

Trap Assembly: The baited dispenser is suspended inside the trap body. For Jackson traps, a sticky insert is placed on the bottom to capture the flies.[3][4] Steiner traps are typically enclosed and the flies are killed by the insecticide.[5]

-

-

Trap Deployment: Traps are hung from tree branches or stakes in and around the target crop area, typically in the shade and at a height of 1.5 to 2 meters.[3][6] A grid pattern with a specified distance between traps is often used to ensure even coverage of the area. Control traps, containing no lure, are also deployed to measure random captures.

-

Data Collection and Monitoring: Traps are serviced at regular intervals (e.g., weekly). The number of captured male melon flies per trap is counted and recorded. The data is often expressed as the number of flies per trap per day (FTD).

-

Data Analysis: The FTD values from Cue-lure baited traps are compared with control traps and can also be used to compare different concentrations of the lure or different trap designs. Environmental data such as temperature, humidity, and rainfall are often collected to correlate with trap capture fluctuations.

Quantitative Data Summary

The following tables present a summary of representative quantitative data on the efficacy of Cue-lure from various studies.

Table 1: Comparative Attractiveness of Cue-lure and Zingerone Mixtures

| Lure Composition (% Cue-lure / % Zingerone) | Mean Flies Captured per Week (±SE) |

| 100% Cue-lure | 1,724 ± 242 |

| 75% Cue-lure + 25% Zingerone | 943 ± 141 |

| 50% Cue-lure + 50% Zingerone | 953 ± 121 |

| 25% Cue-lure + 75% Zingerone | 551 ± 110 |

| 100% Zingerone | 39 ± 9 |

| Source: Data adapted from a study on Z. cucurbitae.[7] |

Table 2: Efficacy of Different Cue-lure Concentrations in Field Traps

| Cue-lure Concentration | Mean Flies Trapped per Trap per Week (FTW) |

| 100% | Highest (followed by 75%, 50%, and 25%) |

| 90% (in a 1:9 mix with methyl eugenol) | Used in eradication programs |

| 36.3% (6:4:1 ethanol:lure:insecticide) | Reported as highly effective |

| 33.3% (6:4:2 ethanol:lure:insecticide) | Reported as effective |

| 25% | Found to be most effective in one study |

| Source: A compilation of findings from various studies.[8] |

Visualizing the Process: Workflows and Pathways

The discovery and validation of Cue-lure followed a logical scientific progression, which can be visualized.

Caption: The logical progression from concept to application in the discovery of Cue-lure.

A generalized workflow for screening and validating insect attractants can also be modeled.

Caption: A general experimental workflow for insect attractant development.

Conclusion

The discovery of Cue-lure by Morton Beroza and his team was not a serendipitous event, but rather the result of a structured, hypothesis-driven scientific investigation. Building on the knowledge gained from methyl eugenol, the systematic synthesis and screening of related compounds led to the identification of a highly specific and potent attractant for the melon fly. The subsequent validation through detailed and replicable experimental protocols, both in the laboratory and the field, provided the robust evidence needed for its widespread adoption. Cue-lure remains an indispensable tool in modern agriculture, a testament to the power of chemical ecology in developing sustainable and effective pest management solutions. Its history serves as a model for the ongoing search for new semiochemicals to address current and future challenges in insect pest control.

References

- 1. researchgate.net [researchgate.net]

- 2. www-pub.iaea.org [www-pub.iaea.org]

- 3. fruitflyidentification.org.au [fruitflyidentification.org.au]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. agnova.com.au [agnova.com.au]

- 7. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 8. jeb.co.in [jeb.co.in]

Cue-lure: A Technical Guide to a Potent Male Fruit Fly Attractant

CAS Registry Number: 3572-06-3

This in-depth technical guide provides a comprehensive overview of Cue-lure, a parapheromone widely utilized in the monitoring and management of several economically significant fruit fly species, particularly those belonging to the Bactrocera genus. This document is intended for researchers, scientists, and professionals involved in pest management and chemical ecology.

Chemical and Physical Properties

Cue-lure, chemically known as 4-(p-acetoxyphenyl)-2-butanone, is a synthetic compound that mimics natural kairomones, proving highly attractive to male fruit flies.[1][2] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Registry Number | 3572-06-3 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₃ | [2][3] |

| Molecular Weight | 206.24 g/mol | [2][3] |

| IUPAC Name | [4-(3-oxobutyl)phenyl] acetate | [2] |

| Synonyms | Q-Lure, Pherocon QFF, 4-(p-hydroxyphenyl)-2-butanone acetate | [1][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Sweet, fruity, raspberry-like | [1] |

| Boiling Point | 123-124 °C at 0.2 mm Hg | [1] |

| Density | 1.099 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.509 | [1] |

| Solubility | Soluble in alcohol, hydrocarbons, and ether; Insoluble in water | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.01 - 2.133 | [1][3] |

Synthesis of Cue-lure

The primary route for the synthesis of Cue-lure is through the esterification of raspberry ketone (4-(4-hydroxyphenyl)-2-butanone). While detailed proprietary industrial synthesis protocols are not publicly available, the general chemical pathway involves the acetylation of the phenolic hydroxyl group of raspberry ketone.

A plausible laboratory-scale synthesis would involve reacting raspberry ketone with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base or acid catalyst. The reaction mixture would then be worked up to isolate and purify the Cue-lure product, likely through extraction and distillation.

The precursor, 4-(4-hydroxyphenyl)-2-butanone (B135659) (raspberry ketone), can be synthesized via a Friedel-Crafts alkylation reaction between phenol (B47542) and 4-hydroxy-2-butanone (B42824) under acidic conditions.[4] Another method involves the Claisen-Schmidt reaction of p-hydroxybenzaldehyde with acetone, followed by hydrogenation.[4]

Mechanism of Action and Olfactory Pathway

Cue-lure functions as a potent attractant for male fruit flies of specific Bactrocera species. It is believed that the ingestion of Cue-lure enhances the mating success of male flies.[5] This is achieved by an increase in specific courtship behaviors, such as wing-fanning, which disperses the male's natural sex pheromones, making him more attractive to females.[5]

The olfactory pathway for Cue-lure in fruit flies, like other insects, is a complex process initiated by the detection of the volatile molecules by specialized olfactory sensory neurons (OSNs) located in the antennae and maxillary palps.[6]

Caption: Generalized olfactory signaling pathway for Cue-lure in fruit flies.

Efficacy and Field Studies

The effectiveness of Cue-lure in attracting and trapping male fruit flies has been demonstrated in numerous field studies. The data below summarizes the results from various trials, highlighting the impact of concentration, lure combinations, and trap design on capture rates.

Table 1: Efficacy of Different Cue-lure Concentrations and Formulations

| Target Species | Lure Concentration/Formulation | Mean Flies Trapped/Trap/Week | Location/Reference |

| Zeugodacus cucurbitae | 25% Cue-lure solution | Significantly highest compared to 0%, 50%, 75%, and 100% | Varanasi, India[5] |

| Bactrocera spp. | 2 ml Cue-lure + 2 ml Malathion 50% E.C. | 19.92 | Ayodhya, India[7] |

| Bactrocera spp. | 1.5 ml Cue-lure + 2 ml Malathion 50% E.C. | 13.69 | Ayodhya, India[7] |

| Bactrocera spp. | 1 ml Cue-lure + 2 ml Malathion 50% E.C. | 7.42 | Ayodhya, India[7] |

| Bactrocera cucurbitae | 3 ml Cue-lure | 1440.82 (over 26 weeks) | Dapoli, India[8] |

| Bactrocera cucurbitae | 2 ml Cue-lure | 1413.62 (over 26 weeks) | Dapoli, India[8] |

Table 2: Comparative Efficacy of Cue-lure in Combination with Other Attractants

| Target Species | Lure Combination | Mean Flies Trapped/Trap/Week | Location/Reference |

| Bactrocera spp. | Methyl eugenol (B1671780) | 134 | Swat, Pakistan[9] |

| Bactrocera spp. | Methyl eugenol + Cue-lure | 95 | Swat, Pakistan[9] |

| Bactrocera spp. | Cue-lure | 14 | Swat, Pakistan[9] |

| B. dorsalis & B. zonata | 40% Cue-lure : 60% Methyl eugenol | Most efficient for these species | Kohat, Pakistan[10] |

| Z. cucurbitae | 10% Cue-lure : 90% Methyl eugenol | Most attractive for this species | Kohat, Pakistan[10] |

Experimental Protocols

Field Trapping Protocol (Male Annihilation Technique)

A common application of Cue-lure is in the Male Annihilation Technique (MAT) for monitoring and mass trapping of fruit flies.

Materials:

-

Cue-lure

-

Ethyl alcohol (95-100%)

-

An approved insecticide (e.g., Malathion 50EC)

-

Plywood blocks (e.g., 5x5x1 cm) or cotton wicks

-

Fruit fly traps (e.g., modified plastic bottles, Steiner traps)

-

Personal protective equipment (gloves, safety glasses)

Procedure:

-

Prepare the lure solution by mixing Cue-lure, ethyl alcohol, and the insecticide in a specific ratio. A commonly cited ratio is 4:6:1 (Cue-lure:ethyl alcohol:insecticide).[5]

-

Immerse the plywood blocks or cotton wicks in the lure solution for 24-48 hours to ensure complete saturation.

-

Suspend the baited lure inside the trap.

-

Deploy the traps in the field at a recommended density (e.g., 10-12 traps per acre). Traps should be placed at a height of 1-2 meters above the ground, preferably in a shaded area.

-

Monitor the traps regularly (e.g., weekly) to count and remove captured flies.

-

The lure should be replaced periodically (e.g., every 4-6 weeks) to maintain its efficacy.

Caption: A typical workflow for field trapping of fruit flies using Cue-lure.

Laboratory Bioassay: Y-Tube Olfactometer

The Y-tube olfactometer is a standard apparatus for studying insect olfactory responses to volatile compounds in a controlled laboratory setting.

Materials:

-

Glass Y-tube olfactometer

-

Air pump and flow meters

-

Charcoal-filtered, humidified air source

-

Test substance (Cue-lure) and control (e.g., solvent)

-

Test insects (male fruit flies of the target species)

-

Observation chamber

Procedure:

-

Set up the Y-tube olfactometer, ensuring a constant, clean, and humidified airflow through both arms.

-

Apply a known concentration of Cue-lure to a filter paper and place it in the odor source chamber of one arm. Place a filter paper with the solvent control in the other arm.

-

Introduce a single male fruit fly at the base of the Y-tube.

-

Observe the fly's behavior for a set period (e.g., 5-10 minutes) and record its choice (i.e., which arm it enters and the time spent in each arm).

-

Repeat the experiment with a new fly for a sufficient number of replications.

-

To avoid positional bias, the arms containing the treatment and control should be switched periodically.

-

The data is typically analyzed using a chi-square test or a binomial test to determine if there is a significant preference for the Cue-lure over the control.

This technical guide provides a foundational understanding of Cue-lure for research and operational purposes. Further investigation into species-specific responses, optimal lure formulations, and the molecular intricacies of its mode of action will continue to enhance its effective and sustainable use in integrated pest management programs.

References

- 1. 4-(4-Acetoxyphenyl)-2-butanone | 3572-06-3 [chemicalbook.com]

- 2. 4-(p-ACETOXYPHENYL)-2-BUTANONE | C12H14O3 | CID 19137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(p-Acetoxyphenyl)-2-butanone (CAS 3572-06-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. CN102372617A - Preparation method of spice 4-(4-hydroxyphenyl)-2-butanone - Google Patents [patents.google.com]

- 5. jeb.co.in [jeb.co.in]

- 6. Drosophila melanogaster Chemosensory Pathways as Potential Targets to Curb the Insect Menace - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journalarja.com [journalarja.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. entomoljournal.com [entomoljournal.com]

- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

The Botanical Quest for Cue-lure: A Technical Guide to its Natural Analogues and Precursors in Plants

For Immediate Release

[SHANGHAI, CN – December 12, 2025] – This technical guide provides an in-depth exploration of the natural analogues and precursors of Cue-lure found within the plant kingdom. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific findings on the occurrence, biosynthesis, and analysis of these significant chemical compounds.

Introduction

Cue-lure, a potent attractant for various fruit fly species of the Bactrocera genus, is a critical tool in pest management. While largely produced synthetically, the investigation into its natural origins and those of its precursors has unveiled fascinating insights into plant biochemistry and chemical ecology. This guide focuses on the primary natural analogues and precursors of Cue-lure: Raspberry Ketone and Zingerone, detailing their presence in various plant species, their biosynthetic pathways, and the methodologies for their extraction and quantification. Furthermore, it delves into the remarkable discovery of Cue-lure itself as a natural product in certain orchid species.

Natural Occurrences and Quantitative Data

Cue-lure and its precursors are found in a diverse range of plant families. Raspberry Ketone is famously responsible for the characteristic aroma of raspberries (Rubus idaeus) and is also present in other fruits and plants.[1][2][3] Zingerone is a key pungent component of ginger rhizome (Zingiber officinale), particularly after drying or cooking.[4] More recently, and of significant interest, is the identification of Cue-lure, Raspberry Ketone, and Zingerone in the floral scents of certain Bulbophyllum orchids, where they act as pollinator attractants.[5][6][7][8]

The concentration of these compounds varies considerably depending on the plant species, cultivar, plant part, and processing conditions. The following tables summarize the quantitative data available in the current literature.

Table 1: Concentration of Raspberry Ketone in Various Plant Sources

| Plant Species | Cultivar/Variety | Plant Part | Concentration (mg/kg) | Reference(s) |

| Rubus idaeus (Raspberry) | "Polka" | Fruit | 1 - 4 | [1][3] |

| Rubus idaeus (Raspberry) | "Orange legend" | Fruit | 1 - 4 | [1] |

| Rubus idaeus (Raspberry) | Not Specified | Fruit | 1 - 4 | [3] |

| Bulbophyllum apertum | Not Applicable | Floral Lip | Highest Concentration | [8] |

| Bulbophyllum apertum | Not Applicable | Petals | Lower Concentration | [8] |

Table 2: Concentration of Zingerone in Zingiber officinale (Ginger) Rhizome

| Processing State | Concentration | Reference(s) |

| Fresh | Low / Undetectable | [4] |

| Dried | Up to 9.25% (92,500 mg/kg) | [4] |

Table 3: Concentration of Cue-lure and its Precursors in Bulbophyllum spp. Floral Parts

| Species | Compound | Floral Part | Concentration (µ g/organ ) | Reference(s) |

| Bulbophyllum ecornutum | Raspberry Ketone | Lip | ~1.5 | [9] |

| Bulbophyllum ecornutum | Raspberry Ketone | Sepals & Petals | < 0.5 | [9] |

| Bulbophyllum hortorum | Cue-lure | Lip | Trace | [9] |

| Bulbophyllum hortorum | Raspberry Ketone | Lip | ~0.8 | [9] |

| Bulbophyllum hortorum | Zingerone | Lip | ~1.2 | [9] |

Biosynthetic Pathways

The biosynthesis of Raspberry Ketone and Zingerone originates from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites.

Biosynthesis of Raspberry Ketone in Rubus idaeus

The biosynthesis of Raspberry Ketone in raspberries is a two-step process starting from p-coumaroyl-CoA.[1] The key enzyme, benzalacetone synthase (BAS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA to form p-hydroxybenzalacetone (B51942).[1] Subsequently, a reductase enzyme reduces the double bond of p-hydroxybenzalacetone to yield Raspberry Ketone.

Biosynthesis of Zingerone

The biosynthesis of Zingerone also follows the phenylpropanoid pathway, starting from the amino acid phenylalanine. Through a series of enzymatic reactions, feruloyl-CoA is produced. Similar to Raspberry Ketone synthesis, a benzalacetone synthase (BAS) activity, which prefers feruloyl-CoA, condenses it with malonyl-CoA to form 4-(4-hydroxy-3-methoxyphenyl)-but-3-en-2-one. A subsequent reduction reaction, catalyzed by a reductase, yields Zingerone.

Phenylbutanoid Biosynthesis in Bulbophyllum Orchids

The precise enzymatic steps for the biosynthesis of Cue-lure, Raspberry Ketone, and Zingerone in Bulbophyllum orchids are still under investigation. However, it is strongly suggested that they are also derived from the phenylpropanoid pathway. The presence of all three compounds in some species suggests a shared and potentially branched biosynthetic route. It is hypothesized that specific synthases and reductases, analogous to those in raspberry and ginger, are responsible for their production, contributing to the complex floral scent profiles that attract specific pollinating fruit flies.[5][6][10]

Experimental Protocols

The extraction and quantification of Cue-lure precursors from plant matrices are typically achieved through chromatographic techniques coupled with mass spectrometry.

Extraction and Quantification of Raspberry Ketone from Rubus idaeus

This protocol is based on methods described for the analysis of Raspberry Ketone in raspberry fruit and leaves.[1][11][12]

4.1.1 Extraction

-

Homogenize fresh or freeze-dried plant material (e.g., 10 g of fruit) in a suitable solvent such as methanol (B129727) or chloroform (B151607). For leaves, grinding with liquid nitrogen is recommended.[1]

-

Perform extraction for an extended period (e.g., 48 hours for chloroform extraction of leaves) or using a hot refluxing method with methanol.[1][11]

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) at a controlled temperature (e.g., 55°C) to obtain a crude extract.[1]

-

Redissolve the dried extract in a known volume of a suitable solvent (e.g., 1 mL of methanol) for analysis.[1]

-

Filter the final solution through a 0.22 µm syringe filter prior to injection.[1]

4.1.2 Quantification by HPLC-MS/MS

-

Instrumentation: High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).[1][11][12]

-

Column: A reverse-phase C18 column is typically used (e.g., Kromosil C18, 5 µm, 250 mm x 4.6 mm or Waters Acquity BEH C18, 1.7 µm, 50 x 2.1 mm).[1][12]

-

Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B52724) (B), often with an acid modifier like 0.1% acetic acid.[1][12]

-

Example Gradient: 0-10 min, 0-30% B; 10-30 min, 30% B; 30-35 min, 30-0% B.[1]

-

-

Detection: Mass spectrometry with electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][11]

-

MS Conditions: Drying gas temperature 300°C, nebulizer pressure 45 psi, capillary voltage 3500 V.[1]

-

References

- 1. A new raspberry ketone synthesis gene RinPKS4 identified in Rubus idaeus L. by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. PbbHLH4 regulates floral monoterpene biosynthesis in Phalaenopsis orchids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phenolic-enriched raspberry fruit extract (Rubus idaeus) resulted in lower weight gain, increased ambulatory activity, and elevated hepatic lipoprotein lipase and heme oxygenase-1 expression in male mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Receptor Neurons in Bactrocera Species Responding to Cue-lure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fruit fly genus Bactrocera encompasses some of the world's most destructive agricultural pests. The control and monitoring of these species heavily rely on the use of male-specific lures, with Cue-lure being a prominent attractant for a wide range of Bactrocera species, including the Queensland fruit fly, Bactrocera tryoni. Understanding the intricate mechanisms by which these flies detect and respond to such lures is paramount for the development of more effective and targeted pest management strategies, as well as for advancing our fundamental knowledge of insect olfaction. This technical guide provides a comprehensive overview of the current understanding of the olfactory receptor neurons (ORNs) in Bactrocera species that respond to Cue-lure, with a focus on data presentation, experimental protocols, and the underlying signaling pathways.

Data Presentation: Electrophysiological Responses to Cue-lure

Quantitative analysis of the olfactory response to Cue-lure in Bactrocera species has been primarily conducted using electrophysiological techniques such as Electroantennography (EAG) and Electropalpography (EPG). These methods measure the summed electrical potential from the entire antenna or maxillary palp, respectively, in response to an odorant stimulus.

A key finding is the differential role of the antennae and maxillary palps in Cue-lure detection. In Bactrocera tryoni, the maxillary palps, not the antennae, are the primary organs for detecting Cue-lure[1]. This is a significant departure from the conventional understanding of insect olfaction, where antennae are considered the main olfactory organs. This heightened response in the maxillary palps is particularly pronounced in males, which are strongly attracted to Cue-lure.

Table 1: Electrophysiological Responses of Bactrocera tryoni to Cue-lure

| Olfactory Organ | Sex | Mean Response (mV) ± SEM | Statistical Significance (p-value) | Reference |

| Antenna (EAG) | Male | -0.42 ± 0.07 | 0.001 (vs. solvent) | [1] |

| Antenna (EAG) | Female | -0.44 ± 0.06 | 0.007 (vs. solvent) | [1] |

| Maxillary Palp (EPG) | Male | -2.93 ± 0.32 | 0.007 (vs. solvent) | [1] |

| Maxillary Palp (EPG) | Female | -1.24 ± 0.17 | 0.003 (vs. solvent) | [1] |

Note: The negative values indicate a depolarization of the recorded tissue in response to the stimulus. A more negative value signifies a stronger response.

Similar findings have been reported for Bactrocera scutellata, where the maxillary palps also show the largest EPG responses to Cue-lure compared to other tested compounds[2]. In contrast, the antennae of B. scutellata show no significant EAG response to Cue-lure[2].

Table 2: Electropalpogram (EPG) Responses of Bactrocera scutellata to Various Odorants

| Compound | Mean EPG Response (mV) ± SEM | Reference |

| Cue-lure | (Largest response) | [2] |

| Raspberry ketone | (Second largest response) | [2] |

| 3-octanone | (Minor response) | [2] |

Note: Specific millivolt values were not provided in the abstract, but the relative response strength was indicated.

While EAG and EPG provide valuable data on the overall sensitivity of an olfactory organ, Single-Sensillum Recording (SSR) is required to measure the firing rates of individual ORNs. To date, specific SSR data detailing the response of Bactrocera ORNs to Cue-lure have not been published. Such data would be invaluable for understanding the neural code for Cue-lure perception.

Experimental Protocols

Electroantennography (EAG) and Electropalpography (EPG)

This protocol is based on the methodology described for Bactrocera tryoni[1].

Objective: To measure the summed electrical response of the antenna or maxillary palp to Cue-lure.

Materials:

-

Bactrocera adult flies (e.g., B. tryoni)

-

Odorant delivery system (olfactometer)

-

Glass capillaries

-

Tungsten electrodes

-

Micromanipulators

-

Amplifier and data acquisition system

-

Cue-lure solution (in a suitable solvent like paraffin (B1166041) oil)

-

Solvent control (paraffin oil)

Procedure:

-

Fly Preparation: Anesthetize a fly by cooling it on ice. Immobilize the fly in a pipette tip, leaving the head and olfactory organs exposed.

-

Electrode Placement: Insert a sharpened reference electrode into the head capsule. Place a recording electrode, filled with an electrolyte solution (e.g., 0.1 M KCl), over the tip of the antenna (for EAG) or the maxillary palp (for EPG) using a micromanipulator.

-

Odorant Delivery: Deliver a continuous stream of charcoal-filtered, humidified air over the preparation. Introduce a pulse of Cue-lure vapor into the airstream using an olfactometer.

-

Recording: Record the resulting electrical potential change (depolarization) using the amplifier and data acquisition software.

-

Controls: Present the solvent alone as a negative control to ensure the response is specific to Cue-lure.

-

Data Analysis: Measure the peak amplitude of the negative voltage deflection for each stimulus. Compare the responses to Cue-lure and the solvent control using appropriate statistical tests.

Single-Sensillum Recording (SSR) - Generalized Protocol

While a specific SSR protocol for Cue-lure responding neurons in Bactrocera maxillary palps is not available, the following generalized protocol is based on established insect SSR techniques.

Objective: To record the action potentials from a single olfactory receptor neuron in response to Cue-lure.

Materials:

-

Bactrocera adult flies

-

Sharpened tungsten electrodes

-

Micromanipulators

-

High-magnification microscope with vibration isolation table

-

Extracellular amplifier and data acquisition system with spike sorting software

-

Odorant delivery system

Procedure:

-

Fly Preparation: Immobilize the fly as described for EAG/EPG. Secure the head with wax to expose the maxillary palps.

-

Electrode Placement: Under high magnification, carefully insert a sharpened tungsten reference electrode into the eye. Advance a sharpened tungsten recording electrode to make contact with a basiconic sensillum on the maxillary palp. The goal is to penetrate the cuticle and make contact with the sensillum lymph surrounding the ORN dendrites.

-

Signal Acquisition: Establish a stable recording of spontaneous spike activity from the ORN.

-

Odorant Stimulation: Deliver a pulse of Cue-lure vapor over the maxillary palp.

-

Recording and Analysis: Record the change in the firing rate (spikes per second) of the ORN in response to the stimulus. Use spike sorting software to differentiate between the responses of different neurons if multiple are present in the sensillum.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which compounds in a complex mixture (e.g., a host plant volatile blend) elicit an olfactory response.

Materials:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Electroantennogram/electropalpogram setup

-

Effluent splitter to direct the GC output to both the FID and the olfactory preparation

Procedure:

-

Sample Injection: Inject a volatile sample into the GC.

-

Separation: The compounds in the sample are separated based on their volatility and interaction with the GC column.

-

Splitting the Effluent: The column effluent is split, with one portion going to the FID for chemical detection and the other being directed over the prepared antenna or maxillary palp.

-

Simultaneous Recording: Simultaneously record the FID signal (chromatogram) and the EAG/EPG signal.

-

Data Analysis: Align the two recordings to identify which chromatographic peaks correspond to a physiological response from the olfactory organ.

Molecular Cloning and Functional Expression of Olfactory Receptors in Xenopus Oocytes

This generalized protocol is based on methods used for functional characterization of ORs in other insects.

Objective: To express a candidate Bactrocera olfactory receptor in a heterologous system and test its response to Cue-lure.

Materials:

-

Candidate Bactrocera OR and Orco (olfactory receptor co-receptor) genes cloned into an expression vector

-

Xenopus laevis oocytes

-

cRNA synthesis kit

-

Microinjection setup

-

Two-electrode voltage-clamp recording system

-

Cue-lure solutions

Procedure:

-

cRNA Synthesis: In vitro transcribe capped cRNA from the linearized plasmid DNA containing the OR and Orco genes.

-

Oocyte Preparation: Surgically harvest oocytes from a female Xenopus frog and defolliculate them.

-

Microinjection: Inject the cRNA encoding the candidate OR and Orco into the oocytes. Incubate the oocytes for 2-7 days to allow for protein expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with a buffer solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

-

Ligand Application: Apply Cue-lure solutions at varying concentrations to the oocyte and record the induced inward current.

-

Data Analysis: Measure the amplitude of the current response at each concentration to generate a dose-response curve and determine the receptor's sensitivity to Cue-lure.

Signaling Pathways and Experimental Workflows

Proposed Olfactory Signaling Pathway for Cue-lure in Bactrocera

While the specific olfactory receptor for Cue-lure in Bactrocera has not yet been definitively identified, the general mechanism of insect olfactory signal transduction provides a framework for the likely pathway. Upon binding of Cue-lure to its specific olfactory receptor (OR), which is expressed on the dendritic membrane of an ORN within a basiconic sensillum on the maxillary palp, a conformational change in the receptor is induced. This OR is likely a heterodimer composed of a ligand-specific ORx subunit and a highly conserved co-receptor, Orco.

The binding of Cue-lure is thought to open a non-selective cation channel formed by the ORx/Orco complex, leading to an influx of cations (primarily Na+ and Ca2+) into the neuron. This influx of positive ions depolarizes the neuronal membrane, generating a receptor potential. If this depolarization reaches the threshold, it triggers the firing of action potentials, which then propagate along the axon of the ORN to the antennal lobe of the brain for further processing.

Caption: Proposed olfactory signaling pathway for Cue-lure in Bactrocera.

Experimental Workflow for Identifying and Characterizing Cue-lure Receptors

The identification and functional characterization of the specific olfactory receptor(s) for Cue-lure in Bactrocera species is a critical area for future research. The following workflow outlines the key experimental steps involved.

Caption: Experimental workflow for Cue-lure receptor identification.

Future Directions and Conclusion

While significant progress has been made in understanding the peripheral olfactory response of Bactrocera species to Cue-lure, several key questions remain. The definitive identification of the specific olfactory receptor(s) for Cue-lure is a primary objective. Transcriptome analysis of male maxillary palps, followed by functional characterization of candidate receptors, will be crucial in this endeavor[3]. Furthermore, conducting single-sensillum recordings from the basiconic sensilla on the maxillary palps will provide invaluable data on the neural coding of Cue-lure at the level of individual ORNs.

A deeper understanding of the molecular and physiological basis of Cue-lure perception will undoubtedly pave the way for the development of novel and more effective pest management strategies. This could include the design of more potent and specific lures, the development of lure-and-kill technologies with improved efficacy, or the identification of novel targets for insect behavior-modifying compounds. The research outlined in this guide provides a solid foundation for these future investigations, which hold the promise of significant advancements in both basic and applied entomology.

References

The Unintended Audience: A Technical Guide to the Behavioral Responses of Non-Target Insects to Cue-lure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cue-lure, a potent para-pheromone extensively used in the monitoring and control of pestiferous fruit flies, primarily of the Bactrocera and Zeugodacus genera, is not entirely species-specific. This technical guide provides a comprehensive overview of the behavioral responses of non-target insects to Cue-lure. It synthesizes findings on the unintended attraction of various insect species, presenting quantitative data from field studies in clearly structured tables. Detailed experimental protocols for assessing non-target effects are outlined, and the underlying insect olfactory signaling pathways are visualized. This document serves as a critical resource for researchers and pest management professionals to understand and mitigate the ecological impact of Cue-lure, and for scientists in drug development to draw parallels in ligand-receptor interactions and off-target effects.

Introduction

Cue-lure, chemically 4-(p-acetoxyphenyl)-2-butanone, is a cornerstone of integrated pest management (IPM) programs for numerous tephritid fruit fly pests worldwide.[1] Its high volatility and attractiveness make it an effective tool for male annihilation techniques (MAT) and population monitoring.[2] However, the deployment of semiochemicals in the environment invariably raises concerns about their effects on non-target organisms.[3][4] Understanding the scope and magnitude of these non-target effects is crucial for developing more ecologically sound pest control strategies and for broader scientific understanding of chemosensory perception.

This guide delves into the documented behavioral responses of non-target insects to Cue-lure. It aims to provide a detailed technical resource by presenting quantitative data on attraction, outlining the methodologies used to obtain this data, and illustrating the physiological pathways that govern these interactions.

Quantitative Data on Non-Target Insect Attraction

Numerous studies have documented the capture of non-target insects in traps baited with Cue-lure. While in some instances Cue-lure itself did not attract non-target species, in other cases, a variety of insects have been found in these traps.[5] It is important to note that some studies suggest that the attraction of certain non-target insects, particularly saprophagous species, may be a secondary effect due to the odor of decaying insects already captured in the traps, rather than a primary attraction to the lure itself.[3][5]